FPR1 antagonist 1

Beschreibung

BenchChem offers high-quality FPR1 antagonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FPR1 antagonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

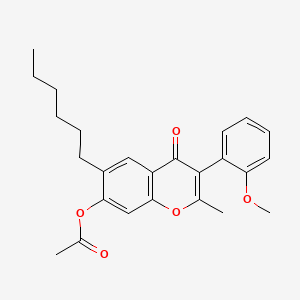

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H28O5 |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

[6-hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |

InChI |

InChI=1S/C25H28O5/c1-5-6-7-8-11-18-14-20-23(15-22(18)30-17(3)26)29-16(2)24(25(20)27)19-12-9-10-13-21(19)28-4/h9-10,12-15H,5-8,11H2,1-4H3 |

InChI-Schlüssel |

VZYXPOGAGMNERM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=CC=C3OC)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"FPR1 antagonist 1" discovery and synthesis

An in-depth analysis of the discovery and synthesis of a specific compound, often referred to in literature as a potent and selective Formyl Peptide Receptor 1 (FPR1) antagonist, provides a compelling case study for researchers and drug development professionals. For the purposes of this guide, we will refer to this compound as "FPR1 Antagonist 1," a representative molecule based on quinazolinone-derived structures.

Introduction to FPR1

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes. It plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria or damaged mitochondria, initiating a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). While essential for host defense, dysregulation of FPR1 signaling is implicated in the pathogenesis of various inflammatory diseases, making it a significant target for therapeutic intervention.

Discovery of FPR1 Antagonist 1

The discovery of FPR1 Antagonist 1 was the result of a systematic drug discovery campaign that began with high-throughput screening (HTS) to identify initial hit compounds.

High-Throughput Screening and Hit Identification

A library of small molecules was screened using a cell-based functional assay measuring the inhibition of fMLP-induced calcium mobilization in HL-60 cells, which endogenously express FPR1. This primary screen identified several compounds with weak to moderate antagonistic activity. One of the most promising hits belonged to the quinazolinone class of compounds.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial quinazolinone hit underwent extensive lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This involved systematic modifications at various positions of the quinazolinone scaffold. Key findings from the SAR studies are summarized below:

-

Substitution at the 3-position: Introduction of a benzyl group with electron-withdrawing substituents, such as trifluoromethyl, at the meta position significantly enhanced potency.

-

Substitution at the 2-position: A methyl group at this position was found to be optimal for activity.

-

Substitution at the 6-position: A bromine atom at this position contributed to increased affinity and potency.

These modifications led to the identification of "FPR1 Antagonist 1" as a lead candidate with sub-nanomolar potency and high selectivity for FPR1 over other related formyl peptide receptors like FPR2 and FPR3.

Quantitative Pharmacological Data

The pharmacological profile of "FPR1 Antagonist 1" was characterized through a series of in vitro assays. The data is summarized in the table below.

| Parameter | FPR1 Antagonist 1 | Reference Compound |

| FPR1 Binding Affinity (Ki) | 0.8 nM | 250 nM |

| FPR1 Functional Antagonism (IC50) | 1.2 nM | 500 nM |

| Selectivity (FPR2/FPR1 IC50 ratio) | >1000 | ~50 |

| Selectivity (FPR3/FPR1 IC50 ratio) | >1000 | ~100 |

Synthesis of FPR1 Antagonist 1

The chemical synthesis of "FPR1 Antagonist 1" is a multi-step process, which is outlined in the workflow diagram below. The general synthetic route starts from commercially available substituted anthranilic acid.

Unveiling the Mechanism: A Technical Guide to FPR1 Antagonists in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Formyl Peptide Receptor 1 (FPR1) antagonists in neutrophils. FPR1, a G protein-coupled receptor, plays a pivotal role in the innate immune response by recognizing N-formylated peptides from bacteria and mitochondria, thereby triggering neutrophil activation and chemotaxis.[1][2][3] The development of FPR1 antagonists is a promising therapeutic strategy for a range of inflammatory diseases, cancer, and potentially even neuroinflammatory conditions.[3][4] This guide will delve into the molecular interactions, signaling cascades, and the experimental methodologies used to characterize these inhibitory compounds.

The Central Role of FPR1 in Neutrophil Function

Neutrophils are the first line of defense against invading pathogens. Their recruitment to sites of infection or injury is a tightly regulated process initiated by chemoattractants. N-formylated peptides, released by bacteria or damaged host cells, are potent chemoattractants that bind to FPR1 on the surface of neutrophils. This binding event initiates a cascade of intracellular signals leading to a variety of cellular responses critical for host defense, including:

-

Chemotaxis: The directed migration of neutrophils towards the source of the chemoattractant.

-

Reactive Oxygen Species (ROS) Production: The generation of superoxide and other reactive oxygen species, a key component of the neutrophil's antimicrobial arsenal.

-

Degranulation: The release of proteolytic enzymes and other antimicrobial proteins from intracellular granules.

-

Phagocytosis: The engulfment and destruction of pathogens.

Mechanism of Action of FPR1 Antagonists

FPR1 antagonists function by competitively binding to the receptor, thereby preventing the binding of endogenous agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF). This blockade of agonist binding effectively inhibits the downstream signaling pathways that lead to neutrophil activation. The primary mechanism is the prevention of the conformational change in the FPR1 receptor that is necessary for G-protein coupling and the subsequent intracellular signaling cascade.

Key Signaling Pathways Blocked by FPR1 Antagonists

The activation of FPR1 by an agonist triggers a complex network of intracellular signaling pathways. FPR1 antagonists effectively silence these pathways at their origin.

1. G-Protein Coupling and Downstream Effectors:

Upon agonist binding, FPR1 couples to heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which then activate downstream effector molecules. FPR1 antagonists prevent this initial G-protein activation.

2. Calcium Mobilization:

A hallmark of FPR1 activation is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is primarily mediated by the Gβγ subunit-dependent activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium. FPR1 antagonists abrogate this calcium flux.

3. ERK1/2 Phosphorylation:

The activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another important downstream event following FPR1 stimulation. This pathway is involved in regulating various cellular processes, including gene expression and cell survival. FPR1 antagonists have been shown to inhibit fMLF-induced phosphorylation of ERK1/2.

4. β-Arrestin Recruitment:

β-arrestins are scaffolding proteins that play a crucial role in the desensitization and internalization of G protein-coupled receptors. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to the uncoupling from G proteins and subsequent receptor internalization. Some FPR1 signaling can be biased away from β-arrestin recruitment. The effect of antagonists on this specific pathway can vary depending on the compound.

Quantitative Analysis of FPR1 Antagonist Activity

The potency and efficacy of FPR1 antagonists are determined through various in vitro assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

| Compound | Assay Type | Cell Type | Agonist | IC50 / Ki | Reference |

| Cyclosporin H (CsH) | ROS Production | Human Neutrophils | fMLF | ~1 µM (inhibitory concentration) | |

| POL7200 | Chemotaxis | Human Neutrophils | fMLF (100 nM) | Complete inhibition at 1 µM | |

| POL7200 | Chemotaxis | Human Neutrophils | ND6 (100 nM) | EC50 ~50 nM | |

| Compound 10 | Superoxide Production | Human Neutrophils | fMLF | 0.33 ± 0.03 µM | |

| Compound 11 | Superoxide Production | Human Neutrophils | fMLF | 0.29 ± 0.04 µM | |

| Compound 12 | Superoxide Production | Human Neutrophils | fMLF | 0.40 ± 0.20 µM | |

| Compound 21 | Superoxide Production | Human Neutrophils | fMLF | 0.65 ± 0.12 µM | |

| Compound 10 (chromone) | Binding Affinity | FPR1-transfected cells | - | Ki ~100 nM |

Key Experimental Protocols for Characterizing FPR1 Antagonists

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of FPR1 antagonists.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.

-

Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation. Resuspend cells in a calcium-containing buffer.

-

Dye Loading: Incubate neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the FPR1 antagonist or vehicle control for a specified time (e.g., 5-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the cell suspension in a fluorometer or a plate reader with fluorescence capabilities. Establish a baseline fluorescence reading. Inject the FPR1 agonist (e.g., fMLF at a final concentration of ~5 nM) and record the change in fluorescence over time.

-

Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the response. The inhibitory effect of the antagonist is calculated as a percentage of the control response (agonist alone). IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant.

-

Apparatus: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Cell Preparation: Isolate human neutrophils as described above and resuspend them in a suitable buffer.

-

Assay Setup:

-

Add the chemoattractant (e.g., fMLF) to the lower wells of the chamber.

-

In the upper wells, add the neutrophil suspension that has been pre-incubated with various concentrations of the FPR1 antagonist or vehicle control.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa or DAPI). Count the number of migrated cells per high-power field using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (agonist alone). Determine the IC50 value from the dose-response curve.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of superoxide anion (O2-), a primary ROS, by activated neutrophils.

-

Method: A common method is the cytochrome c reduction assay.

-

Cell Preparation: Isolate human neutrophils and resuspend them in a buffer containing cytochrome c.

-

Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of the FPR1 antagonist or vehicle control.

-

Stimulation: Add the FPR1 agonist (e.g., fMLF) to initiate the respiratory burst.

-

Measurement: Measure the change in absorbance of cytochrome c at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is directly proportional to the amount of superoxide produced.

-

Data Analysis: Calculate the rate of superoxide production. Determine the percentage of inhibition for each antagonist concentration and calculate the IC50 value. An alternative method involves using luminol-dependent chemiluminescence.

Receptor Binding Assay

This assay directly measures the ability of an antagonist to compete with a labeled ligand for binding to FPR1.

-

Materials: Use cells expressing FPR1 (e.g., FPR1-transfected HL-60 cells or human neutrophils) and a radiolabeled or fluorescently labeled FPR1 agonist (e.g., [3H]fMLF or FITC-labeled WKYMVm).

-

Assay Procedure:

-

Incubate the cells or cell membranes with the labeled ligand in the presence of various concentrations of the unlabeled antagonist.

-

After reaching equilibrium, separate the bound from the free ligand (e.g., by filtration).

-

-

Quantification: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorometer (for fluorescent labels).

-

Data Analysis: The data is used to calculate the Ki of the antagonist, which represents its binding affinity for the receptor.

Conclusion

FPR1 antagonists represent a compelling class of therapeutic agents with the potential to modulate the inflammatory response in a targeted manner. A thorough understanding of their mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is essential for their successful development. This guide provides a foundational framework for researchers and drug development professionals working to harness the therapeutic potential of FPR1 antagonism. The continued exploration of the intricate signaling pathways governed by FPR1 and the development of novel, highly specific antagonists will undoubtedly pave the way for innovative treatments for a multitude of diseases.

References

- 1. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 4. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FPR1 Antagonist 1 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Formyl Peptide Receptor 1 (FPR1) is a critical G protein-coupled receptor (GPCR) predominantly expressed on the surface of innate immune cells, such as neutrophils and macrophages.[1][2] As a pattern recognition receptor, it plays a pivotal role in orchestrating the initial inflammatory response to both pathogen-associated molecular patterns (PAMPs), like N-formylated peptides from bacteria, and damage-associated molecular patterns (DAMPs) released from injured host tissues.[3][4][5] The activation of FPR1 triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential for host defense but can also contribute to tissue damage in chronic or excessive inflammatory conditions.

This technical guide provides an in-depth overview of "FPR1 antagonist 1," a representative designation for selective antagonists that block the activation of FPR1. By competitively inhibiting the binding of agonists, these antagonists can effectively modulate the innate immune response, offering significant therapeutic potential for a range of inflammatory diseases, and even certain cancers. This document details the mechanism of action of FPR1 antagonists, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the complex signaling and experimental workflows involved.

Mechanism of Action of FPR1 Antagonist 1

FPR1 antagonists function by binding to the FPR1 receptor, thereby preventing its activation by cognate agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF). This inhibition can occur through direct competition for the agonist binding site (orthosteric antagonism) or by binding to a different site on the receptor that alters its conformation and prevents activation (allosteric antagonism).

Upon agonist binding, FPR1 typically couples to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates several downstream signaling cascades, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, the Gβγ subunit can activate phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of Akt. These pathways collectively orchestrate the cellular responses of chemotaxis, NADPH oxidase assembly for ROS production, and degranulation.

"FPR1 antagonist 1" blocks these downstream events by preventing the initial receptor activation, thus dampening the inflammatory cascade.

Quantitative Data for Representative FPR1 Antagonists

The efficacy of FPR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize quantitative data for several well-characterized FPR1 antagonists, which serve as proxies for "FPR1 antagonist 1."

Table 1: Peptide-Based FPR1 Antagonists

| Compound Name | Antagonist Type | IC50 | Ki | Notes |

| Boc-FLFLF | Competitive Peptide | ~958 nM (NADPH oxidase) | - | A selective and widely used FPR1 antagonist. |

| Boc-MLF | Competitive Peptide | 0.63 µM (superoxide prod.) | - | Also known as Boc-1. |

| Cyclosporin H | Cyclic Peptide | - | - | A potent and selective inhibitor of FPR1. |

Table 2: Small Molecule FPR1 Antagonists

| Compound Name | Antagonist Type | IC50 | Ki | Notes |

| Compound 24a | Small Molecule | 25 nM | - | Referred to as "FPR1 antagonist 1" in some literature. |

| Compound 10 | Chromone Derivative | 1.4 µM (Ca2+ flux) | ~100 nM | A potent and specific non-peptide antagonist. |

| PMX53 | Cyclic Hexapeptide | - | - | Primarily a C5aR1 antagonist, but shows some cross-reactivity. |

Key Experimental Protocols

The characterization of "FPR1 antagonist 1" relies on a suite of in vitro and in vivo assays to determine its potency, selectivity, and functional effects on innate immune cells.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced release of intracellular calcium, a key early event in FPR1 signaling.

Methodology:

-

Cell Preparation: Human neutrophils or a cell line expressing FPR1 (e.g., HL-60 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of "FPR1 antagonist 1" or a vehicle control for a defined period.

-

Agonist Stimulation: An FPR1 agonist (e.g., fMLF) is added to the cell suspension.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or a fluorometer. The fluorescence intensity is directly proportional to the intracellular calcium concentration.

-

Data Analysis: The inhibition of the agonist-induced calcium flux by the antagonist is used to calculate an IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a medium containing an FPR1 agonist (chemoattractant), while the upper chamber is seeded with isolated neutrophils pre-incubated with "FPR1 antagonist 1" or a vehicle.

-

Incubation: The chamber is incubated at 37°C to allow neutrophils to migrate through the pores towards the chemoattractant.

-

Quantification: After incubation, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting, or by measuring ATP levels using a luminescent assay.

-

Data Analysis: The percentage of inhibition of chemotaxis at different antagonist concentrations is calculated to determine the IC50.

Myeloperoxidase (MPO) Release Assay

This assay measures the degranulation of neutrophils by quantifying the release of myeloperoxidase, an enzyme stored in azurophilic granules.

Methodology:

-

Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.

-

Treatment: Cells are pre-incubated with "FPR1 antagonist 1" before being stimulated with an FPR1 agonist.

-

Supernatant Collection: After stimulation, the cells are centrifuged, and the supernatant containing the released MPO is collected.

-

Enzymatic Reaction: The MPO activity in the supernatant is measured by adding a substrate solution (e.g., o-dianisidine dihydrochloride and hydrogen peroxide). MPO catalyzes the oxidation of the substrate, leading to a color change.

-

Detection: The change in absorbance is measured over time using a spectrophotometer at a specific wavelength (e.g., 460 nm).

-

Data Analysis: The inhibition of MPO release by the antagonist is quantified and used to determine its potency.

Role in Innate Immunity and Therapeutic Implications

The primary role of "FPR1 antagonist 1" in innate immunity is the attenuation of excessive inflammation. By blocking FPR1, these antagonists can inhibit the recruitment and activation of neutrophils and other myeloid cells at sites of inflammation. This has significant therapeutic implications for a variety of conditions:

-

Chronic Inflammatory Diseases: In conditions like rheumatoid arthritis and inflammatory bowel disease, where persistent neutrophil infiltration drives tissue damage, FPR1 antagonists could reduce inflammation and alleviate symptoms.

-

Ischemia-Reperfusion Injury: FPR1 antagonism has been shown to reduce inflammation and tissue damage following ischemia-reperfusion in organs like the heart.

-

Cancer: The tumor microenvironment is often characterized by chronic inflammation that can promote tumor growth. By modulating this environment, FPR1 antagonists may inhibit tumor progression and enhance the efficacy of other cancer therapies.

-

Acute Lung Injury: Conditions like ARDS are marked by massive neutrophil influx into the lungs. FPR1 antagonists could mitigate this response and reduce lung damage.

References

- 1. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]

- 2. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

The Small Molecule Inhibitor "FPR1 antagonist 1": A Technical Guide to Targeting the Formyl Peptide Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Formyl Peptide Receptor 1 (FPR1) in Immunity and Disease

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system. Primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, FPR1 acts as a crucial sensor for pathogen- and damage-associated molecular patterns. It recognizes N-formylated peptides, which are common molecular motifs found in proteins synthesized by bacteria and released from the mitochondria of damaged host cells.

Upon activation by these formylated peptides, FPR1 initiates a cascade of intracellular signaling events that lead to a range of pro-inflammatory responses. These include chemotaxis (the directed migration of immune cells to sites of infection or injury), degranulation (the release of antimicrobial proteins), and the production of reactive oxygen species (ROS) to eliminate pathogens. While essential for host defense, dysregulation of FPR1 signaling can contribute to the pathogenesis of various inflammatory diseases, and more recently, its role in cancer progression and resistance has been identified. Consequently, the development of small molecule antagonists that can selectively inhibit FPR1 activity represents a promising therapeutic strategy for a variety of clinical indications.

Mechanism of Action of Small Molecule FPR1 Antagonists

Small molecule FPR1 antagonists function by competitively binding to the receptor, thereby blocking the binding of its natural agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). This inhibition prevents the conformational changes in the receptor necessary for G protein coupling and the subsequent activation of downstream signaling pathways. By preventing this initial activation step, these antagonists can effectively abrogate the pro-inflammatory functions mediated by FPR1, including calcium mobilization, chemotaxis, and the phosphorylation of key signaling proteins like extracellular signal-regulated kinases (ERK1/2).

Featured Small Molecule Inhibitor: FPR1 antagonist 1 (compound 24a)

"FPR1 antagonist 1," also identified as compound 24a, is a potent small molecule inhibitor of FPR1.[1] It belongs to a class of 4H-chromen-2-one derivatives and has demonstrated significant potential in modulating FPR1-mediated cellular responses.[2]

Quantitative Data for FPR1 antagonist 1 (compound 24a)

| Parameter | Value | Assay | Cell Line | Notes |

| IC50 | 25 nM[1] | Calcium Mobilization | HL-60 cells transfected with human FPR1 | Inhibition of Ca2+ mobilization induced by fMLF.[2] |

| Effect on Cell Growth | Inhibitory | Proliferation and Apoptosis Assays | NCl–N87 and AGS gastric cancer cells | Induces a combined effect of inhibiting proliferation and promoting apoptosis.[2] |

| Effect on Cell Migration | Inhibitory | Migration Assay | NCl–N87 and AGS gastric cancer cells | Reduces cancer cell migration. |

| Effect on Angiogenesis | Inductive | Angiogenesis Assay | NCl–N87 and AGS gastric cancer cells | Induces an increase in angiogenesis. |

A Comparative Small Molecule Inhibitor: ICT12035

ICT12035 is another well-characterized, potent, and selective small molecule antagonist of FPR1. It has been shown to be effective in various in vitro and in vivo cancer models.

Quantitative Data for ICT12035

| Parameter | Value | Assay | Cell Line | Notes |

| IC50 | 30 nM | Calcium Mobilization | U87-MG glioblastoma cells | Antagonized the activation of FPR1 by 100 nM fMLF. |

| Selectivity | >100-fold vs FPR2 | Not Specified | Not Specified | Demonstrates high selectivity for FPR1 over the related FPR2. |

| Cytotoxicity | Non-cytotoxic | Cell Viability Assay | Not Specified | Cell viability remained above 95% at concentrations up to 100 μM. |

| In Vivo Efficacy | Arrests tumor growth | Xenograft Mouse Model | U87-MG glioblastoma cells | Demonstrates efficacy in an in vivo setting. |

Signaling Pathways and Experimental Workflows

FPR1 Signaling Pathway

The activation of FPR1 by an agonist like fMLF initiates a cascade of intracellular events, leading to key cellular responses such as chemotaxis and ROS production. The following diagram illustrates the major signaling pathways downstream of FPR1 activation.

Caption: FPR1 Signaling Cascade.

Experimental Workflow for Characterizing FPR1 Antagonists

The characterization of a novel small molecule inhibitor of FPR1 typically follows a multi-step experimental workflow to determine its potency, selectivity, and functional effects.

Caption: FPR1 Antagonist Characterization Workflow.

Logical Relationships of FPR1 Ligands

FPR1 interacts with a variety of ligands that can be broadly classified based on their origin and effect on receptor activity.

Caption: Classification of FPR1 Ligands.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing FPR1 (e.g., human neutrophils, FPR1-transfected HL-60 cells).

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.

-

HEPES buffer.

-

Fluo-4 AM calcium indicator dye.

-

FPR1 agonist (e.g., fMLF).

-

Test antagonist (e.g., FPR1 antagonist 1).

-

Fluorescence plate reader with kinetic reading capabilities.

Methodology:

-

Cell Preparation: Harvest cells and resuspend in HBSS without Ca2+, supplemented with 10 mM HEPES.

-

Dye Loading: Add Fluo-4 AM dye to the cell suspension (final concentration of ~1.25 µg/mL) and incubate in the dark at 37°C for 30 minutes.

-

Washing: Wash the cells with HBSS containing 10 mM HEPES to remove extracellular dye.

-

Resuspension: Resuspend the dye-loaded cells in HBSS with Ca2+ and 10 mM HEPES.

-

Plating: Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Antagonist Pre-incubation: Add various concentrations of the FPR1 antagonist to the wells and incubate at room temperature for 5-30 minutes.

-

Signal Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Agonist Stimulation: Add a fixed concentration of the FPR1 agonist (e.g., 5 nM fMLF) to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., every 5 seconds for 240 seconds).

-

Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the antagonist concentration to determine the IC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils.

-

RPMI medium with 0.5% Human Serum Albumin (HSA).

-

FPR1 agonist (e.g., fMLF).

-

Test antagonist.

-

Boyden chamber or Transwell® inserts (5.0 µm pore size).

-

ATP detection reagent (e.g., CellTiter-Glo®).

-

Luminescence plate reader.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.

-

Cell Preparation: Resuspend the isolated neutrophils in serum-free RPMI medium.

-

Assay Setup:

-

Add the chemoattractant (fMLF) and different concentrations of the test antagonist to the lower wells of the Boyden chamber.

-

Add the neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the chamber at 37°C for 1 hour to allow for cell migration.

-

Quantification of Migrated Cells:

-

Remove the inserts.

-

Add an ATP detection reagent to the lower wells, which lyses the migrated cells and generates a luminescent signal proportional to the ATP content (and thus, cell number).

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to the positive (agonist only) and negative (medium only) controls and plot the percentage of inhibition against the antagonist concentration to calculate the IC50.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to FPR1.

Materials:

-

Membrane preparations from cells expressing FPR1.

-

Radiolabeled FPR1 ligand (e.g., [3H]fMLF).

-

Unlabeled test antagonist.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test antagonist in the assay buffer.

-

Incubation: Incubate the plate at a specified temperature and duration to reach binding equilibrium (e.g., 60 minutes at 4°C).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. The membranes with bound radioligand will be trapped on the filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each antagonist concentration by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled agonist). Plot the percentage of specific binding against the antagonist concentration to calculate the IC50, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of an FPR1 antagonist on the agonist-induced phosphorylation of the downstream signaling molecules ERK1 and ERK2.

Materials:

-

Cells expressing FPR1.

-

Cell culture medium and serum.

-

FPR1 agonist (e.g., fMLF).

-

Test antagonist.

-

Lysis buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Culture and Starvation: Culture cells to the desired confluency. To reduce basal ERK phosphorylation, serum-starve the cells for several hours before the experiment.

-

Treatment: Pre-incubate the cells with different concentrations of the antagonist for a specified time. Then, stimulate the cells with the FPR1 agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition and plot the results to assess the inhibitory effect of the antagonist.

References

The Regulation of G Protein-Coupled Receptor Signaling by FPR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1][2] Primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria and mitochondria released from damaged host cells.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to essential immune responses including chemotaxis, the production of reactive oxygen species (ROS), and degranulation, which are crucial for host defense against pathogens.[3] However, dysregulation of FPR1 signaling is implicated in the pathogenesis of various inflammatory diseases and cancer, making it a compelling therapeutic target.

FPR1 antagonists are molecules that bind to the receptor and inhibit its activation by agonist ligands, thereby modulating the downstream signaling pathways. These antagonists represent a promising class of therapeutic agents for controlling excessive inflammation and potentially for cancer therapy. This technical guide provides an in-depth overview of the regulation of FPR1 signaling by its antagonists, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

FPR1 Signaling Pathways

Upon agonist binding, FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events:

-

Gβγ Subunit-Mediated Signaling: The dissociation of the G protein subunits releases the Gβγ dimer, which can directly activate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG are central to many cellular responses, including chemotaxis and enzyme activation.

-

Gαi Subunit-Mediated Signaling: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

MAPK/ERK Pathway Activation: FPR1 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for cell proliferation, differentiation, and survival.

-

β-Arrestin Recruitment: Like many GPCRs, agonist-bound FPR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.

Signaling Pathway Diagram

References

- 1. Application of small molecule FPR1 antagonists in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZ2158 is a more potent formyl peptide receptor 1 inhibitor than the commonly used peptide antagonists in abolishing neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FPR1 Antagonist 1 in Modulating Chemoattractant Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria and damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to chemotaxis, the directed migration of immune cells towards sites of infection or inflammation.[1] Dysregulation of FPR1 signaling is implicated in various inflammatory diseases and cancer, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of "FPR1 antagonist 1," a potent and selective small-molecule inhibitor of FPR1. We will delve into its mechanism of action, its impact on chemoattractant-induced responses, and detailed methodologies for its characterization.

FPR1 Antagonist 1: A Profile

"FPR1 antagonist 1," also identified as compound 24a, is a selective antagonist of the formyl peptide receptor 1.[2][3] Its primary mechanism of action involves binding to FPR1 and competitively inhibiting the binding of endogenous and exogenous agonists, such as the bacterial peptide f-Met-Leu-Phe (fMLF). This blockade prevents the conformational changes in the receptor necessary for G-protein activation and downstream signaling.

Quantitative Data on FPR1 Antagonists

The following tables summarize key quantitative data for "FPR1 antagonist 1" and other well-characterized FPR1 antagonists for comparative purposes.

| Compound | Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |

| FPR1 antagonist 1 (24a) | Calcium Mobilization | Not Specified | Not Specified | 25 | |

| ICT12035 | Calcium Mobilization | U87-MG cells | fMLF | 30 | |

| AZ2158 | NADPH Oxidase Activity | Human Neutrophils | fMLF | 6 | |

| AZ2158 | NADPH Oxidase Activity | Human Neutrophils | RE-04-001 | 7 | |

| Cyclosporin H | NADPH Oxidase Activity | Human Neutrophils | fMLF | 472 | |

| Cyclosporin H | NADPH Oxidase Activity | Human Neutrophils | RE-04-001 | 28 | |

| N-19004 | Chemotaxis | THP-1 cells | CCL2 | 10 |

| Compound | Assay Type | Cell Type | Labeled Ligand | Ki (nM) | Reference |

| Compound 10 (chromone derivative) | Competitive Binding | FPR1-HL60 cells | WKYMVm-FITC | ~100 |

| Compound | Assay Type | Cell Type | Parameter Measured | EC50 (nM) | Reference |

| ICT12035 | Calcium Mobilization | U87-MG cells | fMLF-induced response | 80 (agonist mode) | |

| RE-04-001 | NADPH Oxidase Activity | Differentiated HL60 cells | Superoxide production | ~1 |

Signaling Pathways and Experimental Workflows

FPR1 Signaling Pathway

Activation of FPR1 by an agonist like fMLF initiates a signaling cascade through the Gαi subunit of the coupled G-protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events culminate in downstream effects, including the activation of the MAPK/ERK pathway, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

References

Methodological & Application

Application Notes and Protocols for FPR1 Antagonist 1 in Calcium Flux Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils.[1][2] It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][3] Activation of FPR1 by its agonists, such as the synthetic peptide fMLF (N-formylmethionyl-leucyl-phenylalanine), triggers a signaling cascade that leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4] A key event in this signaling pathway is the mobilization of intracellular calcium ([Ca2+]i). Therefore, monitoring changes in [Ca2+]i is a robust method for studying FPR1 activation and for screening potential antagonists.

These application notes provide a detailed protocol for evaluating the inhibitory activity of a generic "FPR1 antagonist 1" using a calcium flux assay in a cell line expressing human FPR1. The protocol is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM.

FPR1 Signaling Pathway

Upon agonist binding, FPR1 activates a heterotrimeric G protein of the Gi family. This leads to the dissociation of the G protein into its Gα and Gβγ subunits. The Gβγ subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FPR1 Antagonists in In Vivo Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Formyl Peptide Receptor 1 (FPR1) antagonists in various preclinical animal models of inflammation. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of FPR1-targeted therapies.

Introduction

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes. It plays a crucial role in innate immunity by recognizing N-formylated peptides derived from bacteria and mitochondria, triggering a cascade of inflammatory responses including chemotaxis, degranulation, and production of reactive oxygen species. Dysregulation of FPR1 signaling is implicated in the pathogenesis of numerous inflammatory diseases. Consequently, antagonism of FPR1 presents a promising therapeutic strategy to mitigate excessive inflammation.

This document details the application of FPR1 antagonists in established animal models of sepsis, acute lung injury, colitis, and arthritis. It provides structured protocols, quantitative data on efficacy, and visual representations of key pathways and workflows.

FPR1 Signaling Pathway in Inflammation

Activation of FPR1 by its ligands, such as formyl-Met-Leu-Phe (fMLP), initiates a signaling cascade that is central to the pro-inflammatory response. This pathway involves the activation of various downstream effectors that collectively orchestrate the recruitment and activation of inflammatory cells.

Caption: FPR1 signaling cascade in inflammatory cells.

Experimental Protocols

Detailed methodologies for key in vivo inflammation models utilizing FPR1 antagonists are provided below.

Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

Experimental Workflow:

Caption: Workflow for the CLP-induced sepsis model.

Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

FPR1 Antagonist: cinnamoyl-Phe-(D)Leu-Phe-(D)Leu-Phe (cFLFLF).

-

Vehicle: Prepare a stock solution of cFLFLF in dimethyl sulfoxide (DMSO) and dilute with sterile saline to the final concentration. The final DMSO concentration should be less than 1%.

-

Administration: Administer cFLFLF or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to CLP surgery.

-

CLP Procedure:

-

Anesthetize the mouse (e.g., isoflurane).

-

Make a 1-cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of feces.

-

Return the cecum to the peritoneal cavity and close the incision in two layers.

-

-

Post-operative Care: Administer subcutaneous saline for fluid resuscitation and an analgesic (e.g., buprenorphine) immediately after surgery.

-

Outcome Measures:

-

Survival: Monitor survival daily for up to 7 days.

-

Inflammatory Markers: At 6 and 24 hours post-CLP, collect blood via cardiac puncture and peritoneal lavage fluid. Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

-

Bacterial Load: Plate serial dilutions of peritoneal lavage fluid on agar plates to determine bacterial colony-forming units (CFUs).

-

Acute Lung Injury (ALI) Model: Lipopolysaccharide (LPS) Inhalation

This model mimics key features of ALI, including neutrophil infiltration into the lungs.

Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

FPR1 Antagonist: Cyclosporine H (CsH).

-

Vehicle: Dissolve CsH in a solution of 5% DMSO and 95% saline.

-

Administration: Administer CsH (e.g., 10 mg/kg) or vehicle i.p. 1 hour before LPS exposure.

-

LPS-induced ALI:

-

Place mice in a whole-body exposure chamber.

-

Expose mice to aerosolized LPS (e.g., 1 mg/mL in saline) for 30 minutes.

-

-

Outcome Measures (24 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with sterile PBS.

-

Cell Counts: Determine the total number of cells and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Diff-Quik.

-

Lung Histology: Perfuse the lungs with saline and fix in 10% formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score lung injury based on edema, inflammation, and alveolar septal thickening.

-

Lung Edema: Measure the lung wet-to-dry weight ratio.

-

Colitis Model: Dextran Sulfate Sodium (DSS)

The DSS-induced colitis model is a widely used model of inflammatory bowel disease (IBD).

Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

FPR1 Antagonist: Boc-2 (Boc-FLFLFL).

-

Vehicle: Prepare a solution of Boc-2 in sterile saline.

-

Administration: Administer Boc-2 or vehicle i.p. daily.

-

DSS-induced Colitis:

-

Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days.

-

Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

-

Outcome Measures:

-

DAI Score: Calculated based on weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measure the length of the colon from the cecum to the anus.

-

Histological Analysis: Fix a segment of the distal colon in 10% formalin, embed in paraffin, section, and stain with H&E. Score for inflammation severity, extent, and crypt damage.[1]

-

Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue and measure MPO activity as an indicator of neutrophil infiltration.

-

Arthritis Model: Collagen-Induced Arthritis (CIA)

The CIA model in rodents shares many pathological features with human rheumatoid arthritis.

Protocol:

-

Animal Model: Male DBA/1 mice, 8-10 weeks old.

-

FPR1 Antagonist: Cyclosporine H (CsH).

-

Vehicle: Prepare a solution of CsH in a suitable vehicle such as a mixture of saline and a solubilizing agent.

-

Administration: Begin daily i.p. administration of CsH or vehicle at the onset of clinical signs of arthritis.

-

CIA Induction:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) and inject intradermally.

-

-

Outcome Measures:

-

Clinical Scoring: Visually score the severity of arthritis in each paw based on erythema and swelling (scale of 0-4 per paw, maximum score of 16 per mouse).

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

Histopathology: Decalcify, embed, section, and stain with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Cytokine Levels: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Quantitative Data Summary

The following tables summarize the quantitative effects of FPR1 antagonists in the described in vivo inflammation models.

Table 1: Efficacy of FPR1 Antagonists in Sepsis Models

| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |

| CLP | Mouse (C57BL/6) | cFLFLF | i.p. | Increased survival rate; Decreased serum and peritoneal IL-6, IL-1β, and TNF-α; Reduced peritoneal bacterial counts. | [2] |

| CLP | Mouse (Fpr1-/-) | N/A | N/A | Increased survival rate in mid-to-low grade sepsis; Decreased inflammatory markers. | [2] |

Table 2: Efficacy of FPR1 Antagonists in Acute Lung Injury Models

| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |

| LPS Inhalation | Mouse (C57BL/6) | CsH | i.p. | Reduced neutrophil counts in BALF; Decreased lung edema; Ameliorated histological lung tissue alterations. | [2] |

| LPS Inhalation | Mouse (Fpr1-/-) | N/A | N/A | Significantly reduced lung neutrophil infiltration in all compartments. | [2] |

Table 3: Efficacy of FPR1 Antagonists in Colitis Models

| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |

| DSS | Mouse (C57BL/6) | Boc-2 | i.p. | Details on efficacy require further specific literature review. | |

| DSS | Mouse (Fpr1-/-) | N/A | N/A | Less severe acute colonic pathology in a single DSS cycle, but worse pathology after two cycles. |

Table 4: Efficacy of FPR1 Antagonists in Arthritis Models

| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |

| CIA | Mouse | CsH | i.p. | Blocked the beneficial effects of the FPR agonist WKYMVm, indicating a crucial role of FPR1. | |

| Antigen-Induced Arthritis | Rat | Cpd43 (FPR1/FPR2 agonist) | 30 mg/kg, i.p. | Pre-treatment with the FPR1 antagonist Boc-MLF reversed the anti-inflammatory effects, demonstrating FPR1 involvement. |

Logical Relationships in FPR1 Antagonism

The therapeutic effect of FPR1 antagonists in inflammatory diseases is based on the interruption of the pro-inflammatory cascade initiated by FPR1 activation.

Caption: Logical flow of FPR1 antagonism in inflammation.

Conclusion

The presented application notes and protocols demonstrate the utility of FPR1 antagonists in a range of preclinical inflammatory models. The consistent findings of reduced inflammatory cell infiltration, decreased pro-inflammatory cytokine levels, and amelioration of tissue damage highlight the therapeutic potential of targeting FPR1. Researchers can utilize this information to design robust in vivo studies to further investigate the efficacy and mechanisms of novel FPR1 antagonists for the treatment of inflammatory diseases.

References

- 1. Neutrophil Infiltration of the Colon Is Independent of the FPR1 yet FPR1 Deficient Mice Show Differential Susceptibilities to Acute Versus Chronic Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR5 and FPR1 mediate neutrophil recruitment in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Measuring FPR1 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria or damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial for host defense.[2] However, dysregulation of FPR1 signaling is implicated in various inflammatory diseases and cancer, making it an attractive therapeutic target.

FPR1 antagonists are compounds that block the activation of this receptor, thereby inhibiting the downstream inflammatory responses.[3] The development and characterization of novel FPR1 antagonists require robust and reliable cell-based assays to determine their potency and mechanism of action. These application notes provide detailed protocols for key cell-based assays used to measure the activity of "FPR1 antagonist 1" and other potential inhibitors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary FPR1 signaling cascade and a general workflow for evaluating the antagonist activity of a test compound.

Caption: FPR1 Signaling Pathway.

References

Application of FPR1 Antagonists in Cancer Cell Migration Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor, has emerged as a significant player in cancer progression. Initially recognized for its role in mediating the innate immune response, recent studies have highlighted its involvement in tumor cell migration, invasion, and metastasis across various cancer types, including glioblastoma, lung adenocarcinoma, and gastric cancer.[1][2][3] Activation of FPR1 by its ligands, such as the bacterial peptide fMLF or the endogenous protein Annexin A1, triggers a cascade of intracellular signaling events that promote cell motility.[3][4] Consequently, the use of FPR1 antagonists presents a promising therapeutic strategy to impede cancer cell dissemination. This document provides detailed application notes and protocols for studying the effects of "FPR1 antagonist 1" on cancer cell migration.

Data Presentation: Efficacy of FPR1 Antagonists in Inhibiting Cancer Cell Migration

The following tables summarize the quantitative data from studies investigating the inhibitory effects of various FPR1 antagonists on cancer cell migration.

| FPR1 Antagonist | Cancer Cell Line | Assay Type | Concentration | Agonist (Concentration) | % Inhibition of Migration / Effect | Reference |

| ICT12035 | U87-MG (Glioblastoma) | Boyden Chamber | 10 nM | fMLF (100 nM) | Significant reduction (p=0.0398) | |

| 100 nM | Significant reduction (p=0.0043) | |||||

| 1 µM | Significant reduction (p<0.0001) | |||||

| 10 µM | Significant reduction (p<0.0001) | |||||

| 100 µM | Significant reduction (p<0.0001) | |||||

| Boc2 | A549 (Lung Adenocarcinoma) | Wound Healing | 10 mM | Hypoxia | Suppressed wound healing compared to hypoxia alone | |

| Transwell | 10 mM | Hypoxia | Suppressed invasion compared to hypoxia alone | |||

| Isoflavone 24a | NCl–N87 (Gastric Cancer) | Scratch Assay | 2 µM | - | 64% reduction in migration rate | |

| Isoflavone 25a | NCl–N87 (Gastric Cancer) | Scratch Assay | 2 µM | - | 92% reduction in migration rate |

Note: The specific percentage of inhibition for Boc2 was not detailed in the provided search results, but a significant suppressive effect was reported.

Signaling Pathway

Activation of FPR1 by agonists initiates a signaling cascade that promotes cancer cell migration. Key downstream pathways include the activation of p38 MAPK, ERK1/2, and the transcription factors NF-κB and STAT3. These pathways regulate the expression of genes involved in cell motility, invasion, and angiogenesis.

Caption: FPR1 signaling pathway in cancer cell migration.

Experimental Protocols

Detailed methodologies for two key in vitro assays to study cancer cell migration are provided below.

Transwell (Boyden Chamber) Migration Assay

This assay assesses the chemotactic response of cancer cells towards a chemoattractant through a porous membrane.

Caption: Workflow for the Transwell migration assay.

Protocol Details:

-

Cell Preparation:

-

Culture cancer cells (e.g., U87-MG, A549) to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

-

Antagonist Treatment:

-

Pre-incubate the cell suspension with various concentrations of the FPR1 antagonist (e.g., ICT12035: 10 nM - 100 µM) or vehicle control for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of serum-free medium containing a chemoattractant (e.g., 100 nM fMLF) to the lower wells of a 24-well plate. For a negative control, use serum-free medium without a chemoattractant.

-

Place Transwell inserts (typically with 8 µm pores) into the wells.

-

Add 100-200 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell type (typically 4-24 hours).

-

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol.

-

Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.

-

Wash the inserts and allow them to air dry.

-

Visualize and count the stained cells under a microscope. Capture images from multiple random fields for each insert.

-

The results are expressed as the average number of migrated cells per field or as a percentage of the control.

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" or gap created in a confluent monolayer.

Caption: Workflow for the Wound Healing (Scratch) Assay.

Protocol Details:

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, NCl–N87) in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Wound Creation:

-

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

-

-

Washing and Treatment:

-

Gently wash the wells twice with PBS to remove any detached cells and debris.

-

Replace the PBS with fresh culture medium containing the desired concentrations of the FPR1 antagonist or vehicle control.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch at time zero using a phase-contrast microscope.

-

Place the plate in a 37°C incubator with 5% CO2.

-

Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point.

-

Calculate the rate of wound closure for each condition. This can be expressed as the percentage of wound closure relative to the initial wound area.

-

Compare the wound closure rates between the antagonist-treated groups and the control group to determine the effect on cell migration.

-

Conclusion

The study of FPR1 antagonists in cancer cell migration provides a valuable avenue for the development of novel anti-metastatic therapies. The protocols and data presented here offer a comprehensive guide for researchers to investigate the efficacy of "FPR1 antagonist 1" and other related compounds in inhibiting cancer cell motility. The use of standardized assays and clear data presentation will be crucial in advancing our understanding of the role of FPR1 in cancer and in the development of effective treatments.

References

- 1. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of formyl peptide receptor 1 activity suppresses tumorigenicity in vivo and attenuates the invasion and migration of lung adenocarcinoma cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of small molecule FPR1 antagonists in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FPR1 mediates the tumorigenicity of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neutrophil Activation Using FPR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Formyl Peptide Receptor 1 (FPR1) antagonists to study the activation of neutrophils. This document includes detailed methodologies for key experiments, a summary of quantitative data for exemplary FPR1 antagonists, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to FPR1 and Neutrophil Activation

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils and other phagocytic cells. It plays a critical role in the innate immune response by recognizing N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria.[1][2][3] Activation of FPR1 triggers a cascade of intracellular signaling events leading to various neutrophil functions, including chemotaxis, degranulation (release of antimicrobial proteins), production of reactive oxygen species (ROS), and phagocytosis.[1][4] Dysregulated FPR1 signaling can contribute to inflammatory diseases, making it an attractive target for therapeutic intervention. FPR1 antagonists are valuable tools to dissect the roles of FPR1 in these processes and to evaluate potential anti-inflammatory therapies.

Mechanism of Action of FPR1 Antagonists

FPR1 antagonists function by binding to the receptor and preventing its activation by agonists like fMLF. This blockade can be achieved through competitive binding to the same site as the agonist or through allosteric modulation of the receptor, which changes its conformation and prevents agonist binding or signaling. By inhibiting FPR1, these antagonists can effectively suppress downstream signaling pathways and the subsequent activation of neutrophil functions.

Exemplary FPR1 Antagonists

Several small molecules, peptides, and antibodies have been identified as FPR1 antagonists. This section provides an overview of some commonly used examples.

| Antagonist | Type | Key Characteristics |

| Cyclosporin H (CsH) | Natural cyclic peptide | A well-characterized, naturally occurring antagonist with activity in both human and mouse neutrophils. |

| POL7200 & POL7178 | Synthetic molecules | "Designer" human FPR1 antagonists with high potency and specificity. |

| Chromones & Isoflavones | Natural & Synthetic | A class of compounds, some of which act as potent and specific FPR1 antagonists. |

| Pyrazolidinone Carboxamides | Synthetic molecules | A newer class of potent and selective inhibitors of FPR1-activated neutrophils. |

| IA-1 (anteiso-C13-surfactin) | Lipopeptide | A competitive FPR1 antagonist that has shown therapeutic potential in models of acute respiratory distress syndrome. |

Key Experiments for Studying Neutrophil Activation

FPR1 antagonists can be employed in a variety of in vitro assays to investigate their impact on neutrophil functions. Below are detailed protocols for three fundamental experiments.

Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, a process largely mediated by FPR1.

Principle: The Boyden chamber assay, or a modified version using multi-well plates (e.g., ChemoTx® system), is commonly used. Neutrophils are placed in an upper chamber, separated by a microporous membrane from a lower chamber containing a chemoattractant like fMLF. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Experimental Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using dextran sedimentation followed by density gradient centrifugation (e.g., with Ficoll-Paque) and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 2% heat-inactivated fetal bovine serum (FBS).

-

Preparation of Reagents:

-

Prepare a stock solution of the FPR1 antagonist in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the antagonist in the assay buffer.

-

Prepare a solution of the chemoattractant fMLF (e.g., 1-100 nM) in the assay buffer.

-

-

Assay Setup:

-

Add the fMLF solution to the lower wells of the chemotaxis chamber.

-

Pre-incubate the isolated neutrophils with various concentrations of the FPR1 antagonist or vehicle control (e.g., DMSO) for 15-30 minutes at room temperature.

-

Add the pre-incubated neutrophil suspension to the upper wells of the chamber, on top of the filter membrane (typically with 3-5 µm pores).

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Quantification:

-

After incubation, remove the non-migrated cells from the top of the filter.

-

Stain the migrated cells on the underside of the filter with a suitable dye (e.g., Calcein AM for live cell counting).

-

Quantify the migrated cells by microscopy or by measuring fluorescence with a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal chemotactic response.

Quantitative Data for Exemplary Antagonists:

| Antagonist | Agonist (Concentration) | IC50 for Chemotaxis Inhibition | Reference |

| POL7200 | fMLF (100 nM) | Complete inhibition at 1 µM | |

| POL7200 | ND6 (100 nM) | ~50 nM |

Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of ROS, a key component of the neutrophil's antimicrobial arsenal, which is triggered by FPR1 activation.

Principle: ROS production can be measured using chemiluminescence or fluorescence-based probes. Luminol- or isoluminol-amplified chemiluminescence detects extracellular ROS, while fluorescent probes like dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) measure intracellular ROS by flow cytometry.

Experimental Protocol (using DCFH-DA and Flow Cytometry):

-

Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis protocol.

-

Probe Loading:

-

Resuspend neutrophils (e.g., 1 x 10^6 cells/mL) in a suitable buffer (e.g., PBS).

-

Load the cells with DCFH-DA (final concentration 5-10 µM) and incubate for 15-30 minutes at 37°C in the dark.

-

-

Antagonist Treatment: Wash the cells to remove excess probe and resuspend them in fresh buffer. Pre-incubate the cells with various concentrations of the FPR1 antagonist or vehicle control for 15 minutes at room temperature.

-

Stimulation:

-

Add the FPR1 agonist fMLF to stimulate ROS production.

-

Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA), which activates ROS production independently of FPR1, to assess the specificity of the antagonist.

-

Include an unstimulated control to establish baseline ROS levels.

-

-

Incubation: Incubate the cells for an appropriate time (e.g., 15-30 minutes) at 37°C.

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer. The oxidized, fluorescent form of the probe (DCF) is typically detected in the FITC channel.

-

Analyze the data by gating on the neutrophil population and measuring the mean fluorescence intensity (MFI).

-

-

Data Analysis: Calculate the percentage of inhibition of ROS production for each antagonist concentration compared to the fMLF-stimulated control. Determine the IC50 value.

Quantitative Data for Exemplary Antagonists:

| Antagonist | Agonist | Effect on ROS Production | Reference |

| POL7200 & CsH | fMLF | Almost complete inhibition | |

| POL7200 & CsH | PMA | No inhibition | |

| Compounds 10, 11, 12, 21 (Pyrazolidinone Carboxamides) | fMLF | IC50 values of 0.33, 0.29, 0.40, and 0.65 µM, respectively |

Degranulation (Elastase Release) Assay

This assay measures the release of granule contents, such as elastase, a key serine protease involved in host defense and tissue damage.

Principle: Neutrophil degranulation is quantified by measuring the activity of a released enzyme, such as neutrophil elastase. A specific substrate for elastase is added, and the cleavage product is measured colorimetrically or fluorometrically.

Experimental Protocol:

-

Neutrophil Isolation: Isolate neutrophils as described previously.

-

Priming (Optional but Recommended): To enhance the degranulation response to fMLF, prime the neutrophils with a low concentration of a substance like cytochalasin B.

-

Antagonist Treatment: Pre-incubate the primed neutrophils with various concentrations of the FPR1 antagonist or vehicle control for a short period.

-

Stimulation: Add fMLF to induce degranulation and incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

-

Sample Collection: Pellet the cells by centrifugation and collect the supernatant, which contains the released elastase.

-

Enzyme Activity Measurement:

-

Add a specific elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) to the supernatant.

-

Incubate at 37°C and measure the absorbance of the released p-nitroanilide over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of elastase release for each antagonist concentration compared to the fMLF-stimulated control. Determine the IC50 value.

Quantitative Data for Exemplary Antagonists:

| Antagonist | Effect on fMLF-induced Elastase Release | Reference |

| Compounds 10, 11, 12, 21 (Pyrazolidinone Carboxamides) | Submicromolar IC50 values |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures can aid in understanding and execution.

FPR1 Signaling Pathway

Activation of FPR1 by an agonist like fMLF initiates a signaling cascade through the dissociation of the coupled G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate several downstream effector molecules, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately leading to neutrophil activation.

Caption: FPR1 signaling cascade leading to neutrophil activation.

Experimental Workflow for Evaluating FPR1 Antagonists

The general workflow for testing the efficacy of a potential FPR1 antagonist involves a series of in vitro assays.